molecular formula C8H16S2 B13775330 2-(1-Methylbutyl)-1,3-dithiolane CAS No. 83521-63-5

2-(1-Methylbutyl)-1,3-dithiolane

Cat. No.: B13775330
CAS No.: 83521-63-5
M. Wt: 176.3 g/mol
InChI Key: LWDHANKUJOGFLC-UHFFFAOYSA-N
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Description

2-(1-Methylbutyl)-1,3-dithiolane is an organic compound that belongs to the class of dithiolanes These compounds are characterized by a five-membered ring containing two sulfur atoms and three carbon atoms The presence of a 1-methylbutyl group attached to the dithiolane ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylbutyl)-1,3-dithiolane typically involves the reaction of 1-methylbutyl halides with 1,3-dithiolane precursors. One common method is the nucleophilic substitution reaction where 1-methylbutyl bromide reacts with 1,3-dithiolane in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the process is crucial for industrial applications, and methods such as distillation and crystallization are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylbutyl)-1,3-dithiolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the dithiolane ring to thiol groups using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted dithiolanes depending on the nucleophile used.

Scientific Research Applications

2-(1-Methylbutyl)-1,3-dithiolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-Methylbutyl)-1,3-dithiolane involves its interaction with molecular targets such as enzymes and receptors. The dithiolane ring can undergo redox reactions, influencing the activity of redox-sensitive proteins. Additionally, the compound may interact with thiol groups in proteins, modulating their function and activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-butanol: An alcohol with a similar 1-methylbutyl group but lacks the dithiolane ring.

    Methyl tert-butyl ether: An ether with a tert-butyl group, used as a fuel additive.

    1,3-Dithiolane: The parent compound without the 1-methylbutyl substitution.

Uniqueness

2-(1-Methylbutyl)-1,3-dithiolane is unique due to the presence of both the dithiolane ring and the 1-methylbutyl group

Properties

CAS No.

83521-63-5

Molecular Formula

C8H16S2

Molecular Weight

176.3 g/mol

IUPAC Name

2-pentan-2-yl-1,3-dithiolane

InChI

InChI=1S/C8H16S2/c1-3-4-7(2)8-9-5-6-10-8/h7-8H,3-6H2,1-2H3

InChI Key

LWDHANKUJOGFLC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1SCCS1

Origin of Product

United States

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